Dipivefrin, also known as Dipivalyl epinephrine, is a prodrug of epinephrine. [] It is classified as an adrenergic agonist. [] In scientific research, Dipivefrin is primarily utilized for its ability to modulate intraocular pressure (IOP) in experimental models, offering insights into ocular physiology and the mechanisms of glaucoma. [, , , , , , ]
The synthesis of dipivefrin involves several key steps:
The purity of the final product can reach up to 98.9%, with melting points reported between 161-162 °C .
Dipivefrin's molecular formula is with a molar mass of approximately 351.44 g/mol . Its structure consists of a phenethylamine backbone modified by two pivaloyl groups attached via ester linkages. The compound's lipophilicity is significantly enhanced compared to epinephrine, allowing for better penetration through biological membranes, particularly in ocular applications.
Dipivefrin undergoes hydrolysis in the body to convert back into epinephrine, which is facilitated by esterase enzymes present in ocular tissues. This hydrolysis is crucial for its pharmacological activity, as dipivefrin itself exhibits minimal activity until converted .
Dipivefrin functions primarily as a prodrug that enhances the delivery of epinephrine to target tissues in the eye. Upon administration, dipivefrin penetrates the cornea and is hydrolyzed to release epinephrine. The liberated epinephrine then interacts with alpha and beta adrenergic receptors:
This dual mechanism allows dipivefrin to effectively lower intraocular pressure while minimizing systemic side effects associated with direct epinephrine administration .
Dipivefrin is primarily used in ophthalmology for managing chronic open-angle glaucoma. Its advantages over traditional epinephrine formulations include:
In addition to its use in glaucoma treatment, emerging research suggests potential applications for dipivefrin in other therapeutic areas such as:
Epinephrine is a potent adrenergic agonist used to reduce intraocular pressure (IOP) in glaucoma. However, its therapeutic utility is limited by poor corneal permeability due to high hydrophilicity (log P = -1.37) and rapid systemic absorption, causing cardiovascular side effects like tachycardia [2] [9]. Additionally, epinephrine’s chemical instability in aqueous solutions and ocular irritation at effective concentrations (1–2%) necessitated a prodrug approach [8] [10]. Prodrug derivatization aimed to:
Dipivefrin (dipivalyl epinephrine) emerged as a bipartite carrier-linked prodrug, where enzymatically cleavable pivaloyl groups mask epinephrine’s polar catechol moiety [1].
The diesterification of epinephrine with pivalic acid (trimethylacetic acid) dramatically altered its physicochemical properties:
Table 1: Physicochemical and Permeability Comparison
Parameter | Epinephrine | Dipivefrin | Change |
---|---|---|---|
Log P | -1.37 | 1.7 | ↑ 600-fold |
Corneal Permeability | Low | High | ↑ 17-fold |
Clinical Concentration | 2% | 0.1% | ↓ 95% dose reduction |
The pivaloyl groups act as transient carriers, shielding polar hydroxyl groups and facilitating passive diffusion across the lipophilic corneal epithelium [6] [8].
The dipivalyl motif critically balances lipophilicity, bioavailability, and enzymatic activation:
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7